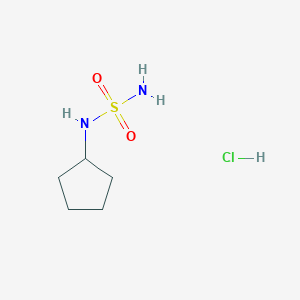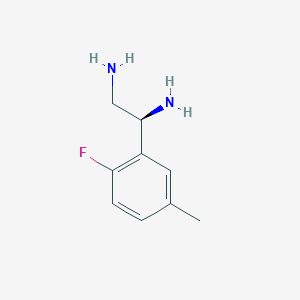
(S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenolhcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenol hydrochloride is a chemical compound with a complex structure that includes amino, hydroxyethyl, bromo, and fluorophenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenol hydrochloride typically involves multiple steps, starting from simpler precursor compounds. The synthetic route may include:
Bromination: Introduction of a bromine atom into the phenol ring.
Fluorination: Introduction of a fluorine atom into the phenol ring.
Aminoethylation: Introduction of an aminoethyl group.
Hydrochloride Formation: Conversion to the hydrochloride salt form.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The process would be optimized for cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
(S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the amino group to an amine.
Substitution: Replacement of the bromo or fluoro groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may produce various substituted phenols.
Scientific Research Applications
(S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride
- (S)-2-(1-Amino-2-hydroxyethyl)benzoic acid
- (S)-2-(1-Amino-2-hydroxyethyl)benzonitrile
Uniqueness
(S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenol hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both bromo and fluoro substituents, along with the amino and hydroxyethyl groups, makes it distinct from other similar compounds.
Properties
Molecular Formula |
C8H9BrFNO2 |
|---|---|
Molecular Weight |
250.06 g/mol |
IUPAC Name |
6-[(1S)-1-amino-2-hydroxyethyl]-3-bromo-2-fluorophenol |
InChI |
InChI=1S/C8H9BrFNO2/c9-5-2-1-4(6(11)3-12)8(13)7(5)10/h1-2,6,12-13H,3,11H2/t6-/m1/s1 |
InChI Key |
AQWIEFSGDGJBHG-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1[C@@H](CO)N)O)F)Br |
Canonical SMILES |
C1=CC(=C(C(=C1C(CO)N)O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenyl 8-quinolinesulfonate](/img/structure/B13049439.png)

![Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One Hydrochloride](/img/structure/B13049453.png)

![2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13049462.png)
![6-Allyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid](/img/structure/B13049473.png)








